molecular formula C24H36B2O8 B13122408 Diethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate

Diethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate

Cat. No.: B13122408
M. Wt: 474.2 g/mol
InChI Key: DAAIRYCAJCGGNH-UHFFFAOYSA-N
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Description

Diethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate is a complex organic compound that features prominently in various chemical reactions and applications. It is characterized by its benzene ring substituted with two diethyl ester groups and two dioxaborolane groups, making it a versatile compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate typically involves the reaction of 2,5-dibromoterephthalic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), and requires heating to facilitate the coupling reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process involves recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Solvents: THF, DMF, and other polar aprotic solvents are commonly used.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of polymers, pharmaceuticals, and other advanced materials.

Scientific Research Applications

Diethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism by which Diethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronate ester groups facilitate the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic structures. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Diethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate apart from similar compounds is its dual functionality, allowing it to participate in multiple types of reactions. This makes it an invaluable compound in the synthesis of complex organic molecules and materials.

Properties

Molecular Formula

C24H36B2O8

Molecular Weight

474.2 g/mol

IUPAC Name

diethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate

InChI

InChI=1S/C24H36B2O8/c1-11-29-19(27)15-13-18(26-33-23(7,8)24(9,10)34-26)16(20(28)30-12-2)14-17(15)25-31-21(3,4)22(5,6)32-25/h13-14H,11-12H2,1-10H3

InChI Key

DAAIRYCAJCGGNH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OCC)B3OC(C(O3)(C)C)(C)C)C(=O)OCC

Origin of Product

United States

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